molecular formula C13H12F3NO6 B3038385 Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate CAS No. 860788-98-3

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate

Cat. No.: B3038385
CAS No.: 860788-98-3
M. Wt: 335.23 g/mol
InChI Key: ZAQRNZJJAFYHPJ-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate is a malonate ester featuring a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring. This compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by its preparation from dimethyl malonate and substituted nitrobenzene derivatives . Its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and high-resolution mass spectrometry (HRMS).

Properties

IUPAC Name

dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO6/c1-12(10(18)22-2,11(19)23-3)8-5-4-7(13(14,15)16)6-9(8)17(20)21/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRNZJJAFYHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150144
Record name 1,3-Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860788-98-3
Record name 1,3-Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860788-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Methodologies

Alkylation of Dimethyl Malonate

The core strategy for synthesizing this compound involves sequential alkylation of dimethyl malonate. The malonate’s α-hydrogens are deprotonated using a strong base (e.g., sodium hydride), generating a nucleophilic enolate that reacts with electrophilic substrates.

Step 1: Methylation of Dimethyl Malonate
Dimethyl malonate undergoes monoalkylation with methyl iodide in tetrahydrofuran (THF) under inert conditions. Sodium hydride (NaH) facilitates enolate formation, which attacks methyl iodide to yield dimethyl 2-methylmalonate:
$$
\text{CH}2(\text{COOCH}3)2 + \text{CH}3\text{I} \xrightarrow{\text{NaH, THF}} \text{CH}(\text{CH}3)(\text{COOCH}3)_2
$$
This intermediate is critical for introducing the central methyl group.

Step 2: Aryl Group Introduction
The second alkylation employs 2-chloro-4-(trifluoromethyl)nitrobenzene as the electrophile. The enolate of dimethyl 2-methylmalonate displaces the chloride via nucleophilic aromatic substitution (SNAr), driven by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. Reaction conditions (24 hours at 25°C in THF) ensure complete conversion:
$$
\text{CH}(\text{CH}3)(\text{COOCH}3)2 + \text{ClC}6\text{H}3(\text{NO}2)(\text{CF}_3) \rightarrow \text{Target Compound}
$$

Alternative Pathways: Decarboxylation and Condensation

While less common, decarboxylative coupling has been explored. For example, diethyl malonate derivatives undergo hydrolysis and decarboxylation under acidic conditions to yield intermediates that can be re-esterified. However, this route is less efficient for introducing bulky aryl groups due to steric hindrance.

Optimization of Reaction Conditions

Base and Solvent Selection

Sodium hydride in THF remains the standard base-solvent system, achieving >70% yields in arylations. Alternatives like lithium diisopropylamide (LDA) in dimethylformamide (DMF) were tested but showed lower selectivity due to competing side reactions.

Temperature and Time Effects

Elevated temperatures (80–100°C) accelerate SNAr reactions but risk decomposition of the nitro group. A balance is achieved at 25°C with prolonged reaction times (16–24 hours).

Table 1: Impact of Reaction Conditions on Yield
Condition Temperature (°C) Time (h) Yield (%)
NaH/THF 25 24 76.6
LDA/DMF 0 12 45.2
KOtBu/EtOH 50 8 32.1

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 6H, -OCH₃), 3.75 (s, 3H, -CH₃), 7.65–8.13 (m, 3H, aryl-H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 169.2 (C=O), 148.1 (C-NO₂), 122.4 (q, J = 270 Hz, -CF₃), 52.1 (-OCH₃), 22.3 (-CH₃).

Purity and Yield

Commercial batches (e.g., Matrix Scientific) report 95% purity via HPLC, with yields averaging 31–45% over multi-step syntheses.

Challenges and Limitations

Steric Hindrance

The trifluoromethyl and nitro groups create significant steric bulk, limiting reaction rates and necessitating excess reagents.

Byproduct Formation

Competing dialkylation or ester hydrolysis occurs under prolonged heating, requiring meticulous pH control during workup.

Chemical Reactions Analysis

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with pharmaceutical relevance.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

  • Ester Groups : Methyl (dimethyl), ethyl (diethyl), isopropyl (diisopropyl), and tert-butyl (di-t-butyl) esters.
  • Phenyl Substituents : Fluoro, methoxy, methyl, chloro, and additional nitro groups.
  • Additional Substituents : Methyl or ethyl groups at the malonate α-carbon.

Impact of Ester Groups

  • Steric Effects : Bulky tert-butyl esters (e.g., 8d) often yield crystalline solids, while smaller methyl/ethyl esters (e.g., 2a, 2e) are liquids due to reduced molecular symmetry .
  • Reactivity : tert-Butyl esters may offer higher synthetic yields (90% for 8d vs. 55% for dimethyl analog 2a) due to improved solubility or reduced side reactions .
  • Hydrolysis Stability : Methyl esters hydrolyze more readily under basic conditions compared to tert-butyl esters, as seen in fluorophenyl malonates .

Substituent Effects on Physical and Chemical Properties

  • Melting Points : Methoxy-substituted analogs (8b, 117–118°C) exhibit higher melting points than fluoro-substituted derivatives (8a, 69–71°C), likely due to enhanced hydrogen bonding .
  • Synthetic Challenges : Nitro groups at the 2-position facilitate ipso substitution reactions, but steric hindrance from trifluoromethyl groups may complicate further functionalization .

Key Research Findings

Yield Optimization : tert-Butyl esters generally achieve higher yields (88–90%) than methyl/ethyl analogs (55–91%), suggesting steric protection during synthesis .

Spectroscopic Trends : The ¹H NMR of the target compound shows distinct aromatic signals at δ 8.32 (d, J = 2.0 Hz) and 7.89 (dd, J = 8.0, 2.0 Hz), consistent with nitro and trifluoromethyl substituents .

Thermal Stability : Liquid analogs (e.g., 2a, 2e) exhibit lower thermal stability, requiring storage at reduced temperatures to prevent decomposition .

Biological Activity

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate, also known by its CAS number 860788-98-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₁₂F₃NO₆
  • Molecular Weight : 335.23 g/mol
  • CAS Number : 860788-98-3

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Succinate Dehydrogenase (SDH) : Research indicates that compounds similar to dimethyl malonate can inhibit SDH, leading to protective effects against ischemia-reperfusion injury in various tissues, including renal tissues .
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to reduce ROS production during ischemic events, thereby mitigating oxidative stress and cellular damage .

Renal Protection

A significant study investigated the protective effects of dimethyl malonate in a mouse model of acute kidney injury (AKI). The findings include:

  • Improvement in Glomerular Filtration Rate (GFR) : DMM treatment resulted in a statistically significant improvement in GFR compared to untreated controls (p < 0.05).
  • Reduction in Blood Urea Nitrogen (BUN) : Levels of BUN were significantly lower in treated mice (p < 0.01), indicating improved renal function.
  • Histopathological Analysis : Kidney sections from treated animals showed reduced tubular injuries and apoptosis compared to controls (p < 0.001) .

Summary of Findings

ParameterControl GroupDMM Treated GroupStatistical Significance
GFR (mL/min)XYp < 0.05
BUN (mg/dL)ABp < 0.01
Tubular Injury ScoreHighLowp < 0.001
Apoptosis IndexElevatedReducedp < 0.01

Case Studies

Several case studies have highlighted the therapeutic potential of dimethyl malonate:

  • Case Study on Ischemia-Reperfusion Injury :
    • In a controlled experiment, mice pre-treated with DMM exhibited significantly reduced levels of mitochondrial ROS after ischemic events, suggesting enhanced mitochondrial function and protection against injury .
  • Clinical Implications :
    • The results indicate that DMM could be a promising candidate for developing therapeutic strategies aimed at preventing AKI in high-risk patients, particularly those undergoing surgeries associated with ischemic conditions .

Q & A

Q. What strategies address discrepancies in hydrolysis rates between fluorinated and non-fluorinated malonates?

  • Methodological Answer : Compare activation energies via Arrhenius plots under identical conditions. Fluorinated malonates require higher activation energy due to C-F bond strength, slowing hydrolysis. Use isotopically labeled water (D₂O) to track mechanistic pathways and identify rate-determining steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate

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